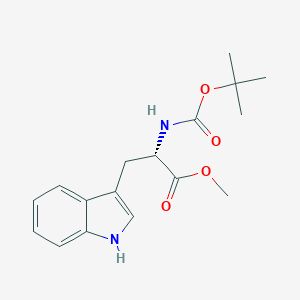

Boc-Tryptophan-Ome

Übersicht

Beschreibung

Boc-Trp-OMe, also known as methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoate, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protected form of tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified to form a methyl ester. This compound is valuable in organic synthesis and peptide chemistry due to its stability and ease of deprotection.

Wissenschaftliche Forschungsanwendungen

Boc-Trp-OMe is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Peptide Synthesis: Boc-Trp-OMe is used as a building block in the synthesis of peptides and proteins. Its protected amino and carboxyl groups allow for selective reactions and the formation of peptide bonds.

Drug Development: Boc-Trp-OMe is used in the development of peptide-based drugs and therapeutic agents. Its stability and ease of deprotection make it a valuable intermediate in drug synthesis.

Bioconjugation: Boc-Trp-OMe is used in bioconjugation reactions to attach peptides to other biomolecules, such as proteins or nucleic acids, for various biological studies.

Material Science: Boc-Trp-OMe is used in the synthesis of functional materials, such as hydrogels and nanomaterials, for applications in drug delivery and tissue engineering.

Wirkmechanismus

Target of Action

Boc-Trp-Ome, also known as BOC-TRP-OME, is a derivative of the amino acid tryptophan . It is primarily used as a reagent in the preparation of trifluoroalkyl amines It is known to be involved in peptide synthesis, particularly in the modification of tryptophan residues .

Mode of Action

Boc-Trp-Ome interacts with its targets through a process known as allylation . This process involves the reaction between the N1 position of the indole ring of tryptophan and Morita-Baylis-Hillman (MBH) carbonates . The reaction proceeds under mild conditions and can be carried out in either solid-phase (on resin) or solution-phase conditions . The modified peptides can then be further conjugated with other biomolecules at the tryptophan site, providing a new handle for bioconjugation .

Biochemical Pathways

It is known that tryptophan, the base amino acid of boc-trp-ome, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The molecular and cellular effects of Boc-Trp-Ome’s action are primarily seen in its role as a reagent in the preparation of trifluoroalkyl amines . It is also used in the modification of peptides, particularly in the late-stage modification and macrocyclization of peptides . This modification can potentially endow peptides with significant bioactivity and physicochemical properties .

Action Environment

The action, efficacy, and stability of Boc-Trp-Ome can be influenced by various environmental factors. For instance, the reaction between Boc-Trp-Ome and MBH carbonates requires an inert atmosphere and specific temperature conditions . Furthermore, the storage conditions of Boc-Trp-Ome can also impact its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Boc-Trp-OMe plays a significant role in biochemical reactions. It is involved in the synthesis of peptides, particularly in the creation of cyclic peptides . These cyclic peptides have excellent cell penetrability, stability, thermostability, and drug-like properties . The Trp-substituted maleimide in Boc-Trp-OMe displays excellent reactivity toward Michael addition, indicating its potential as a click functional group for applications in chemical biology and medicinal chemistry .

Cellular Effects

Boc-Trp-OMe has significant effects on various types of cells and cellular processes. For instance, it influences cell function by enabling the creation of cyclic peptides that have higher bioactivity than their parent linear peptides . These cyclic peptides display excellent cell permeability and stronger binding affinity to protein surfaces that are involved in protein-protein interactions .

Molecular Mechanism

The molecular mechanism of Boc-Trp-OMe involves a rhodium(III)-catalyzed C(7)-H maleimidation . This catalytical system has excellent regioselectivity and high tolerance of functional groups, which enable late-stage cyclization of peptides . This process allows Boc-Trp-OMe to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Trp-OMe typically involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group and the esterification of the carboxyl group to form a methyl ester. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tryptophan is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected tryptophan is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions.

Industrial Production Methods

Industrial production of Boc-Trp-OMe follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Trp-OMe undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. This reaction yields the free amino group.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base such as sodium hydroxide or potassium hydroxide.

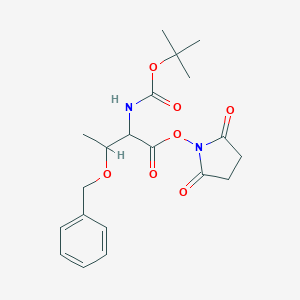

Peptide Coupling: Boc-Trp-OMe can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Ester Hydrolysis: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

Deprotection: Free amino group

Ester Hydrolysis: Carboxylic acid

Peptide Coupling: Peptide bonds

Vergleich Mit ähnlichen Verbindungen

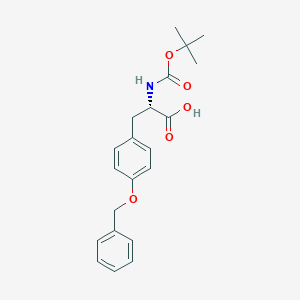

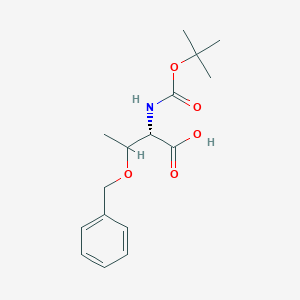

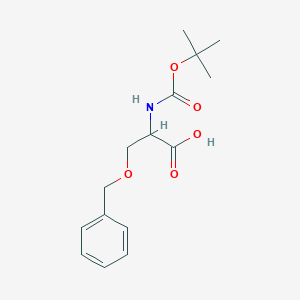

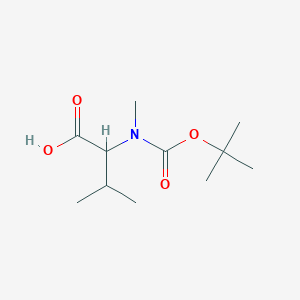

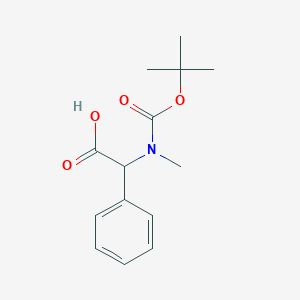

Boc-Trp-OMe can be compared with other similar compounds, such as:

Boc-Trp-OH: This compound is similar to Boc-Trp-OMe but lacks the methyl ester group. It is used in peptide synthesis where the carboxyl group is required to be free.

Fmoc-Trp-OMe: This compound uses a different protecting group, fluorenylmethyloxycarbonyl (Fmoc), for the amino group. It is used in peptide synthesis with different deprotection conditions.

Cbz-Trp-OMe: This compound uses a carbobenzoxy (Cbz) group for amino protection. It is another alternative for peptide synthesis with specific deprotection requirements.

Uniqueness

Boc-Trp-OMe is unique due to its combination of the Boc protecting group and the methyl ester group, which provides stability and versatility in peptide synthesis. Its ease of deprotection and compatibility with various coupling reagents make it a valuable intermediate in organic synthesis and drug development.

Eigenschaften

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427380 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33900-28-6 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.